molecular formula C7H6BrClO B3262504 1-Bromo-4-(chloromethoxy)benzene CAS No. 35657-04-6

1-Bromo-4-(chloromethoxy)benzene

Cat. No. B3262504
CAS RN: 35657-04-6
M. Wt: 221.48 g/mol
InChI Key: USLNKRJLMJMRAY-UHFFFAOYSA-N
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Description

“1-Bromo-4-(chloromethoxy)benzene” is a chemical compound with the molecular formula C7H6BrClO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(chloromethoxy)benzene” consists of a benzene ring with a bromine atom (Br), a chlorine atom (Cl), and a methoxy group (OCH3) attached to it . The exact positions of these substituents on the benzene ring would be determined by the specific synthesis method used .


Chemical Reactions Analysis

As a benzene derivative, “1-Bromo-4-(chloromethoxy)benzene” can undergo various types of chemical reactions. These include electrophilic aromatic substitution reactions, where the compound acts as a nucleophile and reacts with an electrophile . The specific reactions and products would depend on the conditions and the reactants used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(chloromethoxy)benzene” would depend on its specific molecular structure. For example, its molecular weight is 205.480 g/mol . Other properties such as boiling point, melting point, and density would need to be determined experimentally .

Scientific Research Applications

Ring Halogenations and Synthesis

  • 1-Bromo-4-(chloromethoxy)benzene is used in the field of organic synthesis, particularly in ring halogenations of polyalkylbenzenes. It has been utilized for the preparation of mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).

Thermophysical Property Studies

  • This compound has been studied for its impact on the thermophysical properties of binary liquid mixtures, such as mixtures of 1,4-dioxane with bromobenzene. These studies are important for understanding molecular interactions and the behavior of liquid mixtures (Ramesh, Yunus, & Ramesh, 2015).

Fluorescence Properties

  • Research has been conducted on the synthesis of derivatives like 1-Bromo-4-(2,2-diphenylvinyl) benzene for their fluorescence properties. These studies explore the potential of such derivatives in photoluminescence applications (Liang Zuo-qi, 2015).

Synthesis of Graphene Nanoribbons

  • 1-Bromo-4-(chloromethoxy)benzene serves as a precursor in the bottom-up synthesis of graphene nanoribbons. These are explored for their applications in nanotechnology and materials science (Patil et al., 2012).

Study of Molecular Interactions

  • Its derivatives are studied to understand the self-assembly processes at molecular levels. This includes research on how molecular structure and functional groups influence arrangements on surfaces like graphite (Li et al., 2012).

Applications in Organic Chemistry

  • It is used in various organic reactions, such as the chloromethylation of benzene and alkylbenzenes. These reactions are fundamental in the synthesis of a wide range of organic compounds (Olah et al., 1976).

Experimental Studies in Spectroscopy

  • Studies include the investigation of compounds like 1-bromo-4-chlorobenzene using spectroscopic methods (FT-IR and FT-Raman), which are essential in the field of analytical chemistry for molecular characterization (Udayakumar, Periandy, & Ramalingam, 2011).

Safety and Hazards

As with any chemical compound, handling “1-Bromo-4-(chloromethoxy)benzene” would require appropriate safety measures. These might include avoiding ingestion and inhalation, using personal protective equipment, and ensuring adequate ventilation . The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on “1-Bromo-4-(chloromethoxy)benzene” could include exploring its potential uses in various chemical reactions and studying its properties under different conditions . Additionally, further studies could investigate its synthesis and mechanism of action in more detail .

properties

IUPAC Name

1-bromo-4-(chloromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLNKRJLMJMRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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